molecular formula C11H15NO3 B5717714 3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one

3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one

Cat. No. B5717714
M. Wt: 209.24 g/mol
InChI Key: PRRTVHSTVGMEKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one, also known as BMK or MDP2P, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a key intermediate in the synthesis of various drugs, including amphetamines and MDMA. The compound has gained significant attention due to its unique chemical properties and potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one is not fully understood, but it is believed to act as a modulator of various neurotransmitter systems in the brain. 3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which may account for its psychoactive effects. Further research is needed to fully elucidate the mechanism of action of 3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one.
Biochemical and Physiological Effects:
3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one has been shown to exhibit a range of biochemical and physiological effects. In animal studies, 3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one has been shown to reduce inflammation and pain, and to inhibit tumor growth. 3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one has also been shown to improve cognitive function in animal models of Alzheimer's disease. However, the effects of 3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one on humans have not been extensively studied, and further research is needed to fully understand its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one is a complex compound that requires careful attention to detail and precise control of reaction conditions. However, its unique chemical properties make it a valuable tool in the field of medicinal chemistry. 3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one can be used as a key intermediate in the synthesis of various drugs, including amphetamines and MDMA. However, the use of 3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one in laboratory experiments is limited by its potential toxicity and the need for careful handling.

Future Directions

There are many potential future directions for research on 3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one. One area of interest is the development of new drugs based on the chemical structure of 3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one. Researchers are also interested in exploring the potential therapeutic applications of 3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of 3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one and its potential applications in the field of medicine.

Synthesis Methods

3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one is typically synthesized through the Leuckart-Wallach reaction, which involves the reduction of a ketone using formic acid and ammonium formate. This reaction produces a primary amine, which is then acylated with butyric anhydride to yield 3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one. The synthesis of 3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one is a complex process that requires careful attention to detail and precise control of reaction conditions.

Scientific Research Applications

3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. The compound has been shown to exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, and anti-tumor effects. Research has also suggested that 3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

3-butanoyl-6-methyl-4-(methylamino)pyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-4-5-9(13)10-8(12-3)6-7(2)15-11(10)14/h6,12H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRTVHSTVGMEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(C=C(OC1=O)C)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Butanoyl-6-methyl-4-(methylamino)pyran-2-one

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